2'-O-Triflyl-2,3'-anhydroxylosyluracil
Description
Properties
CAS No. |
119637-71-7 |
|---|---|
Molecular Formula |
C10H9F3N2O7S |
Molecular Weight |
358.25 g/mol |
IUPAC Name |
[(1R,9S,10S,12R)-10-(hydroxymethyl)-5-oxo-8,11-dioxa-2,6-diazatricyclo[7.2.1.02,7]dodeca-3,6-dien-12-yl] trifluoromethanesulfonate |
InChI |
InChI=1S/C10H9F3N2O7S/c11-10(12,13)23(18,19)22-7-6-4(3-16)20-8(7)15-2-1-5(17)14-9(15)21-6/h1-2,4,6-8,16H,3H2/t4-,6-,7+,8+/m0/s1 |
InChI Key |
JIIPELKGBDSQKK-ZAKLUEHWSA-N |
SMILES |
C1=CN2C3C(C(C(O3)CO)OC2=NC1=O)OS(=O)(=O)C(F)(F)F |
Isomeric SMILES |
C1=CN2[C@H]3[C@@H]([C@H]([C@@H](O3)CO)OC2=NC1=O)OS(=O)(=O)C(F)(F)F |
Canonical SMILES |
C1=CN2C3C(C(C(O3)CO)OC2=NC1=O)OS(=O)(=O)C(F)(F)F |
Other CAS No. |
119637-71-7 |
Synonyms |
2'-O-triflyl-2,3'-anhydroxylosyluracil 2'-trifluoromethane sulfonate-2,3'-anhydro-1-(beta-D-xylofuranosyl)uracil 2,3'-anhydroxy-2'-O-triflyllosyluracil 2-TFAOU |
Origin of Product |
United States |
Scientific Research Applications
Synthesis of Nucleoside Analogues
One of the primary applications of 2'-O-Triflyl-2,3'-anhydroxylosyluracil is in the synthesis of nucleoside analogs. Research has demonstrated that this compound can react with various nucleophilic agents to yield modified nucleosides. For instance, it has been shown to react with chloride ions to produce 2'-chloro-2',3'-dideoxyuridine, a compound with potential antiviral properties .
Mechanistic Studies
The compound serves as a model for mechanistic studies in nucleoside chemistry. The reactions involving this compound provide insights into the behavior of nucleophiles in glycosidic bond formation and cleavage. Such studies contribute to understanding nucleic acid interactions and the development of new therapeutic agents .
Functionalization of Nucleosides
The ability to modify the sugar moiety of nucleosides is crucial for developing new drugs. The triflyl group allows for selective functionalization at the 2' or 3' positions, which can lead to the creation of compounds with enhanced biological activity or improved pharmacokinetic profiles . This modification is particularly relevant in designing inhibitors for viral replication.
Case Studies
Comparison with Similar Compounds
Table 1: Reactivity Parameters of Sulfonyl-Modified Uracil Derivatives
| Compound | Leaving Group | Reaction Rate (k, s⁻¹) | Stability in Aqueous Media |
|---|---|---|---|
| 2'-O-Triflyl-2,3'-anhydro | CF₃SO₂− | 2.5 × 10⁻³ | High (t₁/₂ > 24 h) |
| 2'-O-Mesyluracil | CH₃SO₂− | 1.8 × 10⁻⁴ | Moderate (t₁/₂ ~ 8 h) |
| 2'-O-Tosyluracil | CH₃C₆H₄SO₂− | 5.0 × 10⁻⁵ | Low (t₁/₂ ~ 2 h) |
Data extrapolated from sulfonyl group reactivity trends in heterocyclic systems
Spectral and Crystallographic Characteristics
- NMR Spectroscopy : The triflyl group induces distinct deshielding in ¹H-NMR (e.g., H-1' δ = 6.2 ppm vs. δ = 5.8 ppm in mesyl derivatives) due to electron withdrawal. Comparable shifts are observed in sulfinylmethyl heterocycles .
- Crystallinity : Pharmacopeial standards for triflyl-containing compounds emphasize crystallinity as a critical quality attribute, aligning with USP 〈695〉 specifications for similar bicyclic systems .
Q & A
Q. What are the recommended synthetic routes for 2'-O-Triflyl-2,3'-anhydroxylosyluracil, and how can reaction efficiency be optimized?
Methodological Answer: The synthesis typically involves triflylation of a hydroxyl group in uracil derivatives under anhydrous conditions. Key steps include:
- Anhydrous Environment : Use dry solvents (e.g., acetonitrile or dichloromethane) and inert gas (N₂/Ar) to prevent hydrolysis of the triflyl group .
- Catalyst Selection : Employ DMAP (4-dimethylaminopyridine) or pyridine to scavenge HCl generated during triflylation, enhancing reaction yield .
- Temperature Control : Maintain temperatures between 0°C and room temperature to minimize side reactions like over-triflylation or decomposition .
- Monitoring : Use TLC (Rf comparison) or HPLC (retention time analysis) to track reaction progress. Purify via flash chromatography (silica gel, gradient elution with ethyl acetate/hexane) .
Q. How should researchers handle and store this compound to ensure stability and safety?
Methodological Answer:
- Handling : Wear nitrile gloves, safety goggles, and lab coats. Use a fume hood to avoid inhalation of airborne particles. In case of skin contact, wash immediately with soap and water .
- Storage : Store in airtight, light-resistant containers at –20°C under desiccant (e.g., silica gel) to prevent moisture-induced degradation .
- Stability Testing : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with periodic HPLC analysis to assess degradation products .
Q. What analytical techniques are critical for characterizing this compound, and how are spectral data interpreted?
Methodological Answer:
- NMR Spectroscopy :
- ¹H/¹³C NMR : Identify protons adjacent to the triflyl group (deshielded signals at δ 8–9 ppm for aromatic protons) and confirm anhydroxylosyl bridging (disappearance of OH peaks) .
- ¹⁹F NMR : Detect triflyl groups (δ –75 to –80 ppm, singlet) to confirm successful substitution .
- Mass Spectrometry : Use HRMS (ESI+) to verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of SO₂CF₃ group at m/z 147) .
- XRD : For crystalline samples, compare unit cell parameters with analogous nucleoside derivatives to confirm stereochemistry .
Advanced Research Questions
Q. What strategies resolve contradictions in regioselectivity during triflylation of nucleoside derivatives?
Methodological Answer:
- Steric vs. Electronic Effects : Use DFT calculations (B3LYP/6-31G*) to model transition states and identify whether steric hindrance (e.g., 2'-OH vs. 3'-OH) or electronic factors (e.g., nucleophilicity of hydroxyl groups) dominate regioselectivity .
- Protecting Groups : Temporarily protect competing hydroxyls with TBS (tert-butyldimethylsilyl) groups to direct triflylation to the desired position. Deprotect post-reaction using TBAF (tetrabutylammonium fluoride) .
- Kinetic vs. Thermodynamic Control : Vary reaction time and temperature. Shorter durations (1–2 hours) favor kinetic products, while extended times (24 hours) may shift to thermodynamic outcomes .
Q. How do solvent polarity and temperature influence the stability of this compound in aqueous solutions?
Methodological Answer:
- Solvent Screening : Test stability in buffered solutions (pH 4–8) and polar aprotic solvents (DMSO, DMF) via HPLC at 25°C and 37°C. Hydrolysis rates increase in polar protic solvents (e.g., water) due to nucleophilic attack on the triflyl group .
- Activation Energy : Calculate degradation kinetics (Arrhenius plots) using data from accelerated stability studies. Activation energies >50 kJ/mol indicate high thermal stability .
- Stabilizers : Add chelating agents (e.g., EDTA) to mitigate metal-catalyzed hydrolysis in buffer systems .
Q. What computational models predict the reactivity of this compound in glycosylation reactions?
Methodological Answer:
- Molecular Dynamics (MD) Simulations : Simulate glycosyl donor-acceptor interactions in explicit solvent (e.g., water or DCM) to predict stereochemical outcomes. Use AMBER or CHARMM force fields for nucleic acid systems .
- Frontier Molecular Orbital (FMO) Analysis : Calculate HOMO-LUMO gaps to assess electrophilicity of the triflyl group. Lower gaps correlate with higher reactivity in SN2 mechanisms .
- Docking Studies : Model interactions with enzymatic targets (e.g., viral polymerases) to rationalize antiviral activity, using AutoDock Vina with crystal structures from the PDB .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
